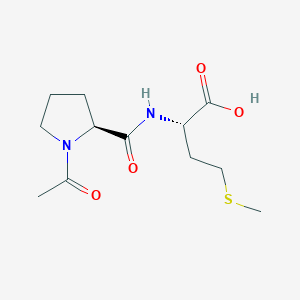
1-Acetyl-L-prolyl-L-methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((S)-1-Acetylpyrrolidine-2-carboxamido)-4-(methylthio)butanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an acetyl group, and a methylthio group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-1-Acetylpyrrolidine-2-carboxamido)-4-(methylthio)butanoic acid typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include acylating agents, thiolating agents, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((S)-1-Acetylpyrrolidine-2-carboxamido)-4-(methylthio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the acetyl group can produce alcohols .
Applications De Recherche Scientifique
(S)-2-((S)-1-Acetylpyrrolidine-2-carboxamido)-4-(methylthio)butanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (S)-2-((S)-1-Acetylpyrrolidine-2-carboxamido)-4-(methylthio)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-((S)-1-Acetylpyrrolidine-2-carboxamido)-4-(methylthio)butanoic acid: shares similarities with other compounds containing pyrrolidine rings, acetyl groups, and methylthio groups. Examples include:
Uniqueness
The uniqueness of (S)-2-((S)-1-Acetylpyrrolidine-2-carboxamido)-4-(methylthio)butanoic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
62427-53-6 |
|---|---|
Formule moléculaire |
C12H20N2O4S |
Poids moléculaire |
288.37 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H20N2O4S/c1-8(15)14-6-3-4-10(14)11(16)13-9(12(17)18)5-7-19-2/h9-10H,3-7H2,1-2H3,(H,13,16)(H,17,18)/t9-,10-/m0/s1 |
Clé InChI |
WHHFLQDWHQHHCY-UWVGGRQHSA-N |
SMILES isomérique |
CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)O |
SMILES canonique |
CC(=O)N1CCCC1C(=O)NC(CCSC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




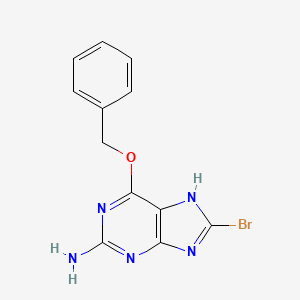
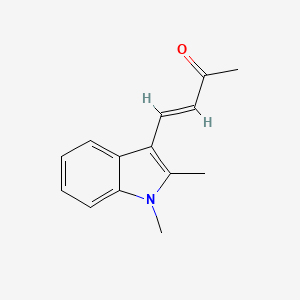
![5-[(4-Bromophenyl)methoxy]-2-butyl-4-chloropyridazin-3(2H)-one](/img/structure/B15214067.png)

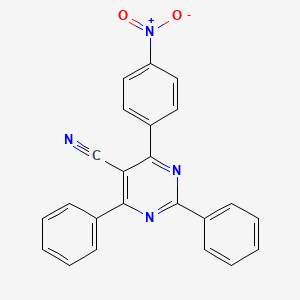
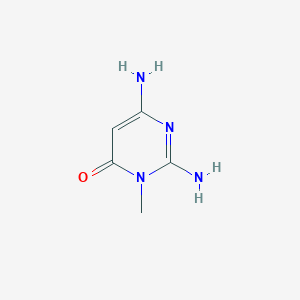

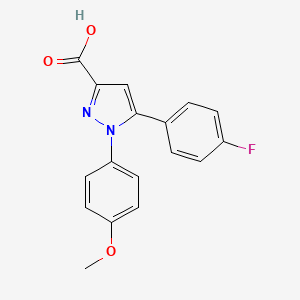
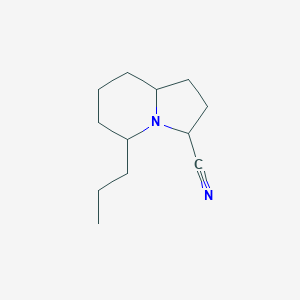
![2,2'-[(4-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B15214128.png)
![2-Amino-4-[(2S,3S,4R,5R)-5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethanesulfonyl]-butyric acid](/img/structure/B15214134.png)

